molecular formula C16H20N2O3 B3018687 (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide CAS No. 308293-78-9

(2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide

Cat. No.: B3018687
CAS No.: 308293-78-9
M. Wt: 288.347
InChI Key: NOVYICAOKCZCBJ-GDNBJRDFSA-N
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Description

(2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide: is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring, an acetamido group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the acetamido group: This step involves the acetylation of an amine precursor using acetic anhydride or acetyl chloride.

    Formation of the phenylprop-2-enamide moiety: This can be synthesized via a Knoevenagel condensation reaction between a benzaldehyde derivative and an acetamido-substituted malonic ester, followed by decarboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the double bond in the phenylprop-2-enamide moiety can yield saturated amide derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Medicine: : The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: : It can be used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or biocompatibility.

Mechanism of Action

The mechanism by which (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The acetamido group may facilitate binding to active sites, while the phenylprop-2-enamide moiety could interact with hydrophobic regions. The oxolane ring may provide additional stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-acetamido-N-[(tetrahydrofuran-2-yl)methyl]-3-phenylprop-2-enamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    (2Z)-2-acetamido-N-[(pyrrolidin-2-yl)methyl]-3-phenylprop-2-enamide: Contains a pyrrolidine ring instead of an oxolane ring.

Uniqueness

  • The presence of the oxolane ring in (2Z)-2-acetamido-N-[(oxolan-2-yl)methyl]-3-phenylprop-2-enamide provides unique steric and electronic properties that can influence its reactivity and binding interactions.
  • The combination of the acetamido group and the phenylprop-2-enamide moiety offers a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

(Z)-2-acetamido-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12(19)18-15(10-13-6-3-2-4-7-13)16(20)17-11-14-8-5-9-21-14/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20)(H,18,19)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVYICAOKCZCBJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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